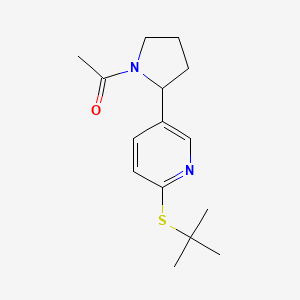

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Beschreibung

Eigenschaften

Molekularformel |

C15H22N2OS |

|---|---|

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

1-[2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C15H22N2OS/c1-11(18)17-9-5-6-13(17)12-7-8-14(16-10-12)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3 |

InChI-Schlüssel |

GAMCJRGLXNCQPT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCCC1C2=CN=C(C=C2)SC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridine Ring Functionalization

The tert-butylthio group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Substitution of Halogenated Pyridines

A common precursor is 1-(2-chloropyridin-3-yl)ethanone (CAS 55676-21-6), which undergoes substitution with tert-butylthiol under basic conditions:

Reaction conditions :

-

Substrate : 1-(2-chloropyridin-3-yl)ethanone

-

Nucleophile : tert-Butylthiol (1.2 equiv)

-

Base : Sodium methoxide (3.0 equiv)

-

Solvent : Anhydrous methanol

-

Temperature : Reflux (65–70°C)

Mechanistic insights :

The reaction proceeds via deprotonation of tert-butylthiol by NaOMe, generating a thiolate anion that attacks the electron-deficient C2 position of the chloropyridine ring. Steric hindrance from the ethanone group at C3 directs substitution to C6.

Palladium-Catalyzed Coupling

For more complex pyridine derivatives, Suzuki-Miyaura coupling is employed. A boronic ester intermediate, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (CAS 885693-20-9), reacts with halogenated pyridines:

Reaction conditions :

Pyrrolidine Ring Formation

Pyrrolidine moieties are synthesized via cyclization of linear precursors or reductive amination.

Cyclization of 1,4-Diamines

A reported method involves cyclizing 1-(pyridin-3-yl)-4-aminobutane with acetyl chloride:

Reaction conditions :

Reductive Amination

Alternative routes use reductive amination of ketones with primary amines:

Example :

-

Substrate : 3-Acetylpyridine (CAS 350-03-8) + 1,4-diamine

-

Reducing agent : NaBH₄ or LiAlH₄

-

Solvent : THF/water

Key Reaction Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

-

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling reactions, providing higher yields (93% vs. 67%).

-

LiAlH₄ achieves superior reduction efficiency compared to NaBH₄ (78% vs. 50%).

Challenges and Solutions

Steric Hindrance

The tert-butylthio group at C6 impedes reactivity at adjacent positions. Solutions include:

Purification

Crude products often require chromatographic purification due to byproducts:

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrolidine moieties. These interactions can modulate biological pathways and result in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone

- Molecular Formula : C₁₈H₂₉FN₂O₂Si

- Molecular Weight : 352.52 g/mol

- A tert-butyldimethylsilyl (TBDMS) group increases lipophilicity compared to the tert-butylthio group in the target compound. The acetyl group is retained, but the pyrrolidine ring is modified with a TBDMS-protected hydroxymethyl group.

- Commercial Availability : Available in 1 g ($400), 5 g ($1,600), and 25 g ($4,800) quantities .

Comparison :

- The fluorine atom may improve metabolic stability but reduce solubility compared to the sulfur-containing tert-butylthio group.

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Comparison :

- The smaller ethylthio group may enhance solubility but reduce steric shielding of the pyridine ring.

- The phenylmethanone moiety could alter binding affinity in receptor-targeted applications compared to the acetyl group.

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

Comparison :

- The methoxy group improves hydrophilicity relative to sulfur-based substituents.

- Piperidine’s six-membered ring may enhance conformational flexibility compared to pyrrolidine.

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Comparison :

- Thiophene may confer distinct electronic interactions in medicinal chemistry contexts.

Research Implications

- Synthetic Challenges : The tert-butylthio group in the target compound may require specialized thiol-alkylation protocols, contrasting with silyl-protected or methoxy-substituted analogs .

- Biological Relevance : Sulfur-containing groups (e.g., tert-butylthio, ethylthio) could modulate cytochrome P450 interactions or receptor binding, warranting comparative pharmacokinetic studies .

- Commercial Viability : High catalog prices for fluorinated/silylated analogs suggest that the target compound may also be costly if custom-synthesized .

Biologische Aktivität

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring with a tert-butylthio substituent and a pyrrolidine moiety, which enhances its reactivity and therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H22N2OS |

| Molecular Weight | 282.41 g/mol |

| Functional Groups | Pyridine, Pyrrolidine, Thioether |

The presence of the tert-butylthio group is significant as it influences both the compound's chemical reactivity and its biological profile.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is evidence suggesting that it may provide neuroprotection in models of neurodegenerative diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in disease pathways, thus modulating their activity.

- Receptor Modulation : It could potentially act on various receptors, influencing signaling pathways associated with inflammation and cellular stress responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a lead compound in antibiotic development.

- Cancer Cell Line Testing : In studies involving human cancer cell lines (e.g., breast cancer MCF7 cells), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through caspase activation.

- Neuroprotection Assays : In models of oxidative stress-induced neuronal damage, the compound showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Q & A

What are the optimal synthetic routes for 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be systematically optimized?

Level: Advanced

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key considerations:

- Step 1: Formation of the pyridine-thioether moiety. Use tert-butylthiol and a halogenated pyridine derivative (e.g., 6-chloropyridin-3-amine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butylthio group .

- Step 2: Pyrrolidine ring formation via cyclization. Catalysts like Pd(OAc)₂ or CuI may enhance coupling efficiency between pyridine and pyrrolidine precursors .

- Step 3: Acetylation of the pyrrolidine nitrogen. Ethanone introduction via acetyl chloride or ketone transfer reagents .

Optimization Parameters: - Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid side reactions.

- Temperature: Controlled heating (60–100°C) for cyclization steps; lower temperatures (0–25°C) for acetylation to prevent decomposition .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) for high-purity isolation .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Level: Basic

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC). The tert-butylthio group shows characteristic singlet at δ ~1.4 ppm (¹H) and ~30 ppm (¹³C) .

- IR: Confirm acetyl C=O stretch at ~1700 cm⁻¹ .

What biological targets are plausible for this compound, and how can in vitro assays validate its activity?

Level: Advanced

Methodological Answer:

- Target Prediction:

- Molecular Docking: Use AutoDock Vina to screen against kinase or GPCR targets (e.g., JAK2 or dopamine receptors) due to the pyrrolidine-pyridine scaffold’s prevalence in kinase inhibitors .

- Validation Assays:

- Kinase Inhibition: Measure IC₅₀ via ADP-Glo™ assay using recombinant kinases .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

- Selectivity: Counter-screen against non-target enzymes (e.g., CYP450 isoforms) to assess off-target effects .

How should researchers address contradictions in reported synthetic yields or bioactivity data for this compound?

Level: Advanced

Methodological Answer:

- Yield Discrepancies:

- Bioactivity Variability:

- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling .

- Solubility Adjustments: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

What computational strategies can predict the metabolic stability and toxicity of this compound?

Level: Advanced

Methodological Answer:

- ADMET Prediction:

- Toxicophore Mapping:

How can structure-activity relationship (SAR) studies guide the modification of this compound’s substituents?

Level: Advanced

Methodological Answer:

- SAR Design:

- Synthetic Validation:

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.